molecular formula C18H21BrN4O2S B6563505 N-(4-bromo-2-methylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 921830-48-0

N-(4-bromo-2-methylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B6563505
CAS No.: 921830-48-0
M. Wt: 437.4 g/mol
InChI Key: XQNFOOBWJYTOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-methylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic small molecule characterized by a 1,3-thiazole core linked to an acetamide group. The acetamide nitrogen is substituted with a 4-bromo-2-methylphenyl moiety, while the thiazole ring bears a cyclopentylcarbamoyl-urea functional group at the 2-position.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O2S/c1-11-8-12(19)6-7-15(11)22-16(24)9-14-10-26-18(21-14)23-17(25)20-13-4-2-3-5-13/h6-8,10,13H,2-5,9H2,1H3,(H,22,24)(H2,20,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNFOOBWJYTOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity Reference ID
N-(4-bromo-2-methylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide C₁₈H₂₀BrN₅O₂S ~441.3 4-bromo-2-methylphenyl; cyclopentylcarbamoyl Not reported -
Mirabegron (2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenylacetamide) C₂₁H₂₄N₄O₂S 396.51 β-hydroxy-phenylethylamino; amino-thiazole β3-adrenergic agonist (overactive bladder)
2-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(trifluoromethyl)phenyl]acetamide C₂₀H₂₂F₃N₅O₂S 465.48 4-(trifluoromethyl)phenyl; cyclohexylcarbamoyl Not reported
N-{4-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide C₁₇H₁₄FN₃OS 327.38 3-fluoroanilino; phenylacetamide Not reported (crystallographic study)
N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide C₁₈H₂₂BrN₅OS 436.37 4-bromophenyl; triazole-sulfanyl Antifungal/antibacterial (potential)

Structural Insights

  • Core Similarities : All compounds share a 1,3-thiazole or related heterocycle (e.g., triazole in ) linked to an acetamide group. This scaffold facilitates hydrogen bonding and π-π interactions, critical for receptor binding .
  • Replacing cyclopentylcarbamoyl with cyclohexylcarbamoyl (as in ) increases steric bulk, which may affect binding pocket accommodation in receptor targets.

Pharmacological and Physicochemical Properties

  • Mirabegron: Exhibits high β3-adrenoceptor selectivity (EC₅₀ = 22.4 nM) due to its β-hydroxy-phenylethylamino side chain, which engages in hydrogen bonding with receptor residues . Its logP of 1.98 suggests moderate lipophilicity, balancing bioavailability and tissue penetration .
  • Target Compound : The bromine atom and cyclopentyl group likely increase logP (>3), favoring CNS penetration but risking solubility limitations. The urea group may enhance binding to proteases or kinases, diverging from mirabegron’s GPCR focus .
  • Crystallographic Data: Analogues like and show planar thiazole/aryl regions and non-planar substituents, suggesting stable solid-state packing but conformational flexibility in solution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.